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Compound of Interest

Compound Name: 2,6-Dihydroxyquinoline

Cat. No.: B021656 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide serves as a comprehensive technical resource on 2,6-dihydroxyquinoline (CAS

No: 19315-93-6), a versatile heterocyclic compound with significant potential in medicinal

chemistry, materials science, and analytical chemistry. As a key structural motif, it acts as a

precursor for novel therapeutic agents and functional materials. This document provides an in-

depth exploration of its chemical properties, validated synthesis protocols, spectroscopic

signature, and key applications, grounded in authoritative scientific literature.

Core Molecular and Physical Properties
2,6-Dihydroxyquinoline is a quinoline derivative where hydrogen atoms at positions 2 and 6

are substituted by hydroxyl groups. A critical aspect of its structure is the existence of keto-enol

tautomerism. In solution and solid states, it predominantly exists as the 6-hydroxy-2(1H)-

quinolinone tautomer, which dictates its reactivity and spectroscopic properties.[1]

Table 1: Physicochemical and Identification Data for 2,6-Dihydroxyquinoline
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Property Value Source(s)

CAS Number 19315-93-6 [2][3]

Molecular Formula C₉H₇NO₂ [2][3]

Molecular Weight 161.16 g/mol [2][3]

IUPAC Name 6-hydroxy-1H-quinolin-2-one [2]

Synonyms
2,6-Quinolinediol, 6-

Hydroxycarbostyril
[2][3]

Appearance
Off-white to orange to brown

powder
[3]

Melting Point >300 °C [3]

Purity (Typical) ≥ 98% (HPLC) [3]

Synthesis of 6-Hydroxy-2(1H)-quinolinone: A
Validated Protocol
The synthesis of 6-hydroxy-2(1H)-quinolinone is critical for its application as a precursor in drug

development and materials science.[4] A robust two-step synthetic pathway has been

developed, offering a reliable route to this key intermediate.[4]

Synthesis Workflow
The synthesis involves an initial DBU-catalyzed reaction to form a trans-amide intermediate,

followed by an aluminum trichloride-mediated cyclization and demethylation to yield the final

product.
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Step 1: Intermediate Synthesis

Step 2: Cyclization & Deprotection
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Caption: High-level workflow for the synthesis of 6-Hydroxy-2(1H)-quinolinone.

Detailed Experimental Protocol
This protocol is adapted from a validated synthetic method.[4]
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Step 1: Synthesis of the trans-Amide Intermediate

Reagent Preparation: To a 500 mL three-necked flask, add 330 mL of toluene, 33.0 g (0.20

mol) of 4-tert-butoxyaniline, 45.6 g (0.24 mol) of methyl trans-2-ethylphenylacrylate, and 6.0

g of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

Causality: Toluene serves as the solvent. 4-tert-butoxyaniline provides the aniline moiety

with a protected hydroxyl group to prevent side reactions. DBU is a non-nucleophilic base

that catalyzes the amidation reaction. An excess of the acrylate ensures complete

consumption of the aniline.

Reaction: Heat the mixture to 60 °C and stir for 1 hour.

Work-up and Purification: After cooling, concentrate the mixture under reduced pressure to

remove toluene. Recrystallize the crude product from a methylene chloride/methanol mixture

to yield the white solid trans-amide intermediate. An expected yield is approximately 56.3 g

(87%).[4]

Step 2: Synthesis of 6-Hydroxy-2(1H)-quinolinone

Reaction Setup: In a suitable reaction vessel, dissolve the trans-amide intermediate from

Step 1 in an appropriate organic solvent.

Cyclization: Add anhydrous aluminum trichloride (AlCl₃) and a catalytic amount of

tris(pentafluorophenyl)borane (B(C₆F₅)₃).

Causality: Anhydrous AlCl₃ is a strong Lewis acid that promotes both the intramolecular

Friedel-Crafts-type cyclization to form the quinolinone ring and the cleavage of the tert-

butoxy protecting group to reveal the 6-hydroxyl group. B(C₆F₅)₃ can act as a co-catalyst

to enhance the efficiency of the Lewis acid-mediated reactions.

Reaction: Heat the reaction mixture to facilitate the cyclization and deprotection.

Purification: Upon reaction completion, the final product, 6-hydroxy-2(1H)-quinolinone, is

isolated and purified using standard techniques such as recrystallization.

Spectroscopic Characterization
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Accurate characterization is essential for confirming the identity and purity of 2,6-
dihydroxyquinoline. The predominance of the 6-hydroxy-2(1H)-quinolinone tautomer is

reflected in its spectroscopic data.

Table 2: Key Spectroscopic Data for 6-Hydroxy-2(1H)-quinolinone

Spectroscopy Key Peaks / Signals Interpretation

IR (Infrared)

~3400-3200 cm⁻¹

(broad)~1650 cm⁻¹

(strong)~1600-1450 cm⁻¹

O-H (hydroxyl) and N-H

stretchingC=O (amide

carbonyl) stretchingC=C

aromatic ring stretching

¹H NMR

Signals in the aromatic region

(δ 6.5-8.0 ppm)A broad singlet

for the N-H protonA singlet for

the O-H proton

Aromatic protons of the

quinoline ringAmide

protonPhenolic proton

¹³C NMR

Signal > 160 ppmSignals in the

aromatic region (δ 110-155

ppm)

Amide carbonyl carbon

(C2)Aromatic carbons

UV-Vis ~289 nm, ~326 nm
π-π* transitions within the

aromatic system

Note: Exact peak positions can vary based on the solvent and instrument used. The data

presented is based on typical values for this class of compounds.[1][5][6][7]

Key Applications in Research and Development
The unique structure of 2,6-dihydroxyquinoline makes it a valuable molecule in several

scientific fields, primarily as an antimicrobial agent and a fluorescent sensor.

Antimicrobial Activity: Targeting Bacterial DNA Gyrase
Quinoline and quinolone derivatives are a well-established class of antibacterial agents.[8]

Their primary mechanism of action involves the inhibition of essential bacterial enzymes, DNA

gyrase and topoisomerase IV.[4]
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Mechanism of Action: These enzymes are crucial for managing DNA topology during

replication, transcription, and repair. They introduce negative supercoils into bacterial DNA

and relax positive supercoils that accumulate ahead of the replication fork. Quinolones bind

to the enzyme-DNA complex, stabilizing it and trapping the enzyme in a state where the DNA

is cleaved. This leads to the fragmentation of bacterial DNA, inhibition of DNA synthesis, and

ultimately, cell death.[4][9]

Quinolone Derivative

Stabilized Ternary Complex
(Quinolone-Enzyme-DNA)

Bacterial DNA Gyrase/
Topoisomerase IV Enzyme-DNA Complex

Inhibition of DNA
Re-ligation DNA Fragmentation Inhibition of DNA Replication Bacterial Cell Death
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Caption: Mechanism of action for quinolone-based antimicrobial agents.

Table 3: Representative Antimicrobial Activity of Quinolone Derivatives
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Compound Class Organism MIC (μg/mL) Reference

Quinolinequinones

(QQ1, QQ5, QQ6)

Staphylococcus

aureus
1.22 [8]

Quinolinequinones

(QQ6)
Enterococcus faecalis 4.88 [8]

Quinoline-based

hybrid (7b)

Staphylococcus

aureus
2.0 [10]

Quinoline-based

hybrid (7c, 7d)

Cryptococcus

neoformans
15.6 [10]

((BpA)₂bp)Cu

Complex
Escherichia coli 46.87 [11]

(MIC: Minimum

Inhibitory

Concentration. Data is

for representative

quinoline derivatives

to illustrate potential

efficacy.)

Experimental Protocol: Broth Microdilution for MIC Determination

Preparation: Prepare a stock solution of 2,6-dihydroxyquinoline in DMSO. Serially dilute

the compound in a 96-well microtiter plate using sterile Mueller-Hinton broth to achieve a

range of concentrations.

Inoculation: Adjust a log-phase bacterial culture to a concentration of approximately 5 x 10⁵

CFU/mL and add it to each well. Include a positive control (bacteria, no compound) and a

negative control (broth only).

Incubation: Incubate the plate at 37°C for 18-24 hours.

Analysis: Determine the MIC as the lowest concentration of the compound that completely

inhibits visible bacterial growth.
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Fluorescent Sensor for Metal Ion Detection
Hydroxyquinoline derivatives are renowned for their use as fluorescent chemosensors for

detecting metal ions.[12][13] 2,6-Dihydroxyquinoline's structure is conducive to forming stable

complexes with various metal ions, leading to significant changes in its photophysical

properties.

Mechanism of Fluorescence - CHEF: The fluorescence of many hydroxyquinolines is

typically weak due to an efficient Excited-State Intramolecular Proton Transfer (ESIPT) from

the hydroxyl group to the quinoline nitrogen.[14] Upon chelation with a metal ion, this proton

transfer pathway is blocked. This inhibition of a non-radiative decay process leads to a

significant enhancement of fluorescence intensity, a phenomenon known as Chelation-

Enhanced Fluorescence (CHEF).[14][15] This "turn-on" response is highly desirable for

sensor applications.

Free Ligand (Weak Fluorescence)

Metal Complex (Strong Fluorescence)

Ground State (S₀)
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Excitation (hν)
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Chelation

ESIPT
(Non-Radiative Decay)
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Relaxation

Excited State Complex
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Click to download full resolution via product page

Caption: Chelation-Enhanced Fluorescence (CHEF) mechanism in hydroxyquinoline sensors.

Table 4: Representative Performance of Hydroxyquinoline-Based Fluorescent Probes

Probe
Derivative

Target Ion
Detection
Limit (LOD)

Solvent
System

Reference

RhBQ Cr³⁺ 2.12 x 10⁻⁸ M ACN/H₂O (9:1) [12]

Aptamer-based

sensor
Hg²⁺ 10 nM Aqueous [16]

(Data is for

representative

hydroxyquinoline

derivatives to

illustrate

potential

performance.)

Experimental Protocol: Fluorometric Assay for Metal Ion Detection

Instrumentation: Use a spectrofluorometer to measure fluorescence intensity.

Reagent Preparation: Prepare a stock solution of 2,6-dihydroxyquinoline (e.g., 1 mM in

DMSO or ethanol) and stock solutions of the target metal ion and potential interfering ions in

a suitable buffer.

Titration: In a cuvette containing the buffer solution, add a fixed concentration of the 2,6-
dihydroxyquinoline probe. Record the fluorescence spectrum. Sequentially add aliquots of

the target metal ion stock solution, recording the spectrum after each addition.

Data Analysis: Plot the fluorescence intensity at the emission maximum against the metal ion

concentration to generate a calibration curve and determine the limit of detection (LOD).

Safety and Handling
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Proper handling of 2,6-dihydroxyquinoline is essential in a laboratory setting. Users should

consult the full Safety Data Sheet (SDS) before use.

Hazard Identification: Causes skin irritation (H315), serious eye irritation (H319), and may

cause respiratory irritation (H335).[2]

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face

protection. Use in a well-ventilated area or under a fume hood.[2]

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep

away from strong oxidizing agents and strong acids.

Disposal: Dispose of contents and container to an approved waste disposal plant in

accordance with local regulations.

Conclusion
2,6-Dihydroxyquinoline, existing predominantly as its 6-hydroxy-2(1H)-quinolinone tautomer,

is a compound of significant scientific interest. Its accessible synthesis, coupled with its

inherent antimicrobial and fluorescent properties, makes it a valuable building block for the

development of new pharmaceuticals and advanced analytical tools. The mechanisms

underlying its biological and photophysical activities—DNA gyrase inhibition and chelation-

enhanced fluorescence—provide a rational basis for the design of novel derivatives with

enhanced potency and selectivity. This guide provides the foundational knowledge and

practical protocols for researchers to effectively synthesize, characterize, and utilize this

versatile chemical scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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